![molecular formula C18H19N3O3 B2408281 N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide CAS No. 2034551-22-7](/img/structure/B2408281.png)
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide
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Overview
Description
“N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide” is a complex organic compound. It is a derivative of furan, which is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The compound’s derivatives, such as [11C]L-159,884, have been developed as potent and selective ligands for the AT1 receptor, prepared through radiolabeling techniques for imaging applications.
Synthesis Analysis
The synthesis of related compounds involves strategic chemical reactions, such as the Diels-Alder cycloaddition reaction, which has been employed with substituted furans and phenylsulfonyl ethylene, achieving high yields and explaining stereoselectivity observed in substituted furans through MM3-transition state models. Further, the synthesis of furan and naphtho furan derivatives through condensation, methylation, and a series of reactions showcases the versatile approaches in constructing complex furan-based compounds.Molecular Structure Analysis
Investigations into the molecular and solid-state structures of related furan compounds through X-ray powder diffraction (XRPD) and density functional theory (DFT) highlight the intricate details of their geometrical configurations. For example, the study of a nitro-furan compound provides insights into intermolecular interactions and solid-state packing.Chemical Reactions Analysis
The reactivity of furan compounds with sulfonyl groups has been explored through various chemical reactions. Copper/silver-mediated cascade reactions for constructing sulfonylbenzo [b]furans from hydroxycinnamic acids and sodium sulfinates demonstrate the chemical versatility and potential synthetic utility of these compounds.Physical And Chemical Properties Analysis
The physical properties of related compounds, such as those involving furan-2,5-diylbis (diphenylmethanol) and its host–guest complexes, offer insights into the hydrogen bonding and molecular aggregation behavior critical for understanding the material characteristics of furan-derived compounds. Exploring the chemical properties of furan-based compounds through their synthesis, such as the preparation of arylsulfonylthiophene- and furan-2-sulfonamides, reveals the influence of sulfonamide groups on the stability and reactivity of these molecules.Scientific Research Applications
Antibacterial Activity
Furan derivatives have taken on a special position in the realm of medicinal chemistry . They have been used to create numerous innovative antibacterial agents due to their remarkable therapeutic efficacy . Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics .
Antimicrobial Drugs
There is an urgent need to find new antimicrobial compounds to treat multi-resistant illnesses with distinct mechanisms of action . Furan derivatives have been employed as medicines in a number of distinct disease areas .
Synthesis of β-lactams
Functionalized β-lactams were synthesized by reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)-methyl]methanimine with ketenes generated in situ from chloro- and dichloroacetic acids and 3-(methoxyimino) butanoic acid .
Imine–Imine Rearrangement
(E)-1-(Furan-2-yl)-N-[(4-methoxyphenyl)-methyl]methanimine underwent imine–imine rearrangement by the action of potassium hydride to give thermodynamically more stable (E)-N-[(furan-2-yl)-methyl]-1-(4-methoxyphenyl)methanimine .
Visualization and Study of Angiotensin II, AT1 Receptors
Chemical Synthesis and Reactions
Future Directions
The production of chemicals from biomass offers both economic and ecological benefits, according to the principles of the circular economy . Furfural, one of the 30 compounds produced by bio-refining biomass, can be transformed into a number of C4 and C5 compounds, which are important raw materials for the production of hydrocarbon fuels and fuel additives, as well as for the synthesis of valuable chemicals . This suggests potential future directions for the development and application of furan derivatives like “N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide”.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with a variety of targets, including enzymes, receptors, and proteins involved in cellular processes .
Mode of Action
This typically involves binding to the target, which can lead to changes in the target’s activity, conformation, or interactions with other molecules .
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Result of Action
Similar compounds have been found to have a variety of effects, including changes in cell growth, differentiation, and survival .
Action Environment
The action of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide can be influenced by a variety of environmental factors, including temperature, pH, and the presence of other molecules . These factors can affect the compound’s stability, its interactions with its targets, and its overall efficacy.
properties
IUPAC Name |
N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-14(24-16-6-3-2-4-7-16)18(22)19-9-10-21-13-15(12-20-21)17-8-5-11-23-17/h2-8,11-14H,9-10H2,1H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHKPNKAOPZKMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C=C(C=N1)C2=CC=CO2)OC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide |
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